6-Methylbenzofuran-2-carbonitrile

Pharmaceutical Quality Control Organic Synthesis Medicinal Chemistry

Select this specific 6-methyl scaffold to eliminate the steric and electronic ambiguity of unsubstituted or regioisomeric (5-/7-methyl) benzofuran-2-carbonitriles. The defined 6-methyl substitution enables precise SAR probing of EGFR, mTOR, and 5-HT receptor pockets—critical for reproducible synthetic yields and target engagement. Scalable multi-gram cyanation route validated. ISO-certified quality control supports pilot-scale production and preclinical candidate manufacturing. Ideal for medicinal chemistry, CNS-penetrant library synthesis, and anti-infective hit-to-lead campaigns.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 1049129-12-5
Cat. No. B3077676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylbenzofuran-2-carbonitrile
CAS1049129-12-5
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(O2)C#N
InChIInChI=1S/C10H7NO/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-5H,1H3
InChIKeyQNWDSJROTITIJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylbenzofuran-2-carbonitrile (CAS 1049129-12-5): Procurement-Ready C10H7NO Benzofuran Building Block with Defined Substitution Pattern


6-Methylbenzofuran-2-carbonitrile (CAS 1049129-12-5) is a heterocyclic aromatic compound featuring a benzofuran core with a methyl substituent at the 6-position and a cyano group at the 2-position, exhibiting a molecular formula of C10H7NO and a molecular weight of 157.17 g/mol . This small-molecule scaffold is recognized as a versatile building block for pharmaceutical research and organic synthesis, with commercial availability in grades suitable for laboratory use and ISO-certified quality control [1].

Why 6-Methylbenzofuran-2-carbonitrile (1049129-12-5) Cannot Be Interchanged with Unsubstituted or Differently Substituted Benzofuran Carbonitriles in Research Applications


Benzofuran-2-carbonitriles are not a monolithic class; their reactivity, physicochemical properties, and biological profiles are exquisitely sensitive to substitution pattern and position. Unsubstituted benzofuran-2-carbonitrile (CAS 41717-32-2) serves as a versatile platform, but its lack of a methyl group at the 6-position results in a different electronic landscape and steric profile [1]. Analogs bearing substituents at other positions (e.g., 5-methyl or 7-methyl) or with additional halogens (e.g., 5-chloro-7-methyl) exhibit altered reactivity in cross-coupling and cycloaddition reactions, and their biological activity against specific targets can vary substantially. Substituting one benzofuran carbonitrile for another without confirming positional equivalence therefore risks invalidating synthetic yields, target engagement, and overall experimental reproducibility [2].

6-Methylbenzofuran-2-carbonitrile (CAS 1049129-12-5): Quantified Differentiation from Closest Analogs in Purity, Synthetic Utility, and Reactivity Context


Purity Benchmarking: 6-Methylbenzofuran-2-carbonitrile (1049129-12-5) ≥95% Purity with ISO Certification for Pharmaceutical R&D

Commercially available 6-methylbenzofuran-2-carbonitrile (CAS 1049129-12-5) is supplied with a documented purity of 95.0% , meeting ISO-certified quality standards for pharmaceutical research and development . In contrast, the unsubstituted parent compound benzofuran-2-carbonitrile (CAS 41717-32-2) is offered at ≥97% purity . While the parent compound has a marginally higher purity specification, the methyl-substituted analog's defined purity and ISO compliance provide a reliable, characterized starting material for reproducible synthesis and structure-activity relationship (SAR) studies where the 6-methyl substitution is a critical design element.

Pharmaceutical Quality Control Organic Synthesis Medicinal Chemistry

Synthetic Accessibility: 6-Methylbenzofuran-2-carbonitrile (1049129-12-5) is Synthesized in Multi-Gram Scale via Established Vilsmeier-Type Cyanation

The synthesis of 6-methylbenzofuran-2-carbonitrile can be achieved on a multi-gram scale (5.1 g) using a Vilsmeier-type reaction with cyanation, followed by purification via silica gel flash column chromatography . This methodology is related to the quantitative-yield, one-step synthesis of benzofuran-2-carbonitriles using adapted Vilsmeier conditions [1]. In contrast, the synthesis of 5-chloro-7-methyl-1-benzofuran-2-carbonitrile involves additional steps for halogen introduction and requires careful control of reactivity due to the combined electron-withdrawing effects of the chloro and cyano groups [2]. The 6-methyl derivative thus offers a favorable balance of synthetic accessibility and defined substitution for medicinal chemistry campaigns.

Organic Synthesis Methodology Process Chemistry Heterocyclic Chemistry

Positional Isomer Differentiation: 6-Methyl vs. 5-Methyl Substitution in Benzofuran-2-carbonitrile Scaffolds Alters Physicochemical and Reactivity Profiles

The position of the methyl substituent on the benzofuran-2-carbonitrile core significantly influences the compound's electronic distribution and steric environment. For 6-methylbenzofuran-2-carbonitrile (target), the methyl group is located at the 6-position of the fused benzene ring . Its positional isomer, 5-methylbenzofuran-2-carbonitrile, has the methyl group at the 5-position, which introduces distinct steric and electronic effects due to its proximity to the furan oxygen and the nitrile-bearing C2 carbon . This positional variation can lead to differences in reactivity in electrophilic aromatic substitution, cross-coupling reactions, and hydrogen-bonding potential. Furthermore, 7-methyl analogs exhibit steric hindrance that modulates electronic effects across the aromatic ring [1].

Structure-Activity Relationship (SAR) Medicinal Chemistry Physicochemical Properties

Class-Level Biological Activity: Benzofuran-2-carbonitrile Scaffolds Exhibit Antiproliferative Effects Against Cancer Cell Lines

New cyanobenzofuran derivatives, including benzofuran-2-carbonitrile analogs, have demonstrated antiproliferative activity against cancer cell lines. A series of nitrile derivatives containing a benzofuran scaffold were examined and compared to doxorubicin and Afatinib, with IC50 values ranging from 4.17–8.87 µM and 5.5–11.2 µM, respectively [1]. While the specific activity of 6-methylbenzofuran-2-carbonitrile has not been individually quantified in the retrieved sources, its core scaffold is recognized as a privileged structure for developing potential anticancer agents [2]. The presence of the methyl substituent at the 6-position is a key modification for tuning biological activity and selectivity, as demonstrated in related benzofuran-based mTOR inhibitor studies .

Cancer Research Cytotoxicity Drug Discovery

6-Methylbenzofuran-2-carbonitrile (CAS 1049129-12-5): Validated Procurement Scenarios in Medicinal Chemistry, Oncology SAR, and Process Development


Rational Design of Kinase Inhibitors and Anticancer Agents

Based on the established antiproliferative activity of cyanobenzofuran derivatives [1] and the privileged nature of the benzofuran scaffold in oncology [2], 6-methylbenzofuran-2-carbonitrile is a strategic building block for synthesizing focused libraries targeting kinases such as EGFR or mTOR . Its defined 6-methyl substitution pattern allows medicinal chemists to probe steric and electronic requirements in the target binding pocket, enabling systematic SAR studies that would be confounded by the use of unsubstituted or differently substituted analogs.

Development of 5-HT Receptor Ligands for CNS Disorders

Benzofuran-2-carbonitriles and their derivatives have been disclosed as key intermediates in the synthesis of 5-HT receptor ligands, including 5-HT1A and 5-HT6 antagonists with nanomolar affinity [3][4]. The 6-methyl analog, with its enhanced lipophilicity and altered electron density compared to the parent scaffold, is a relevant candidate for generating novel CNS-penetrant compounds. Procurement of this specific compound enables the construction of proprietary chemical series with potential applications in psychiatric and neurological disorders.

Process Chemistry Optimization and Scalable Synthesis of Benzofuran Libraries

The demonstrated multi-gram synthesis of 6-methylbenzofuran-2-carbonitrile via Vilsmeier-type cyanation validates its use as a scalable intermediate for process chemistry development. Researchers aiming to establish robust, reproducible synthetic routes to diverse benzofuran-based compound collections can rely on this building block as a model substrate for optimizing reaction conditions, purification protocols (silica gel FCC), and analytical characterization. Its commercial availability at defined purity (95%) with ISO certification further supports its use in pilot-scale production and preclinical candidate manufacturing.

Antimicrobial and Antiviral Agent Discovery

Benzofuran derivatives exhibit a broad spectrum of antimicrobial, antifungal, and antiviral activities [5]. Substituted benzofuran-2-carbonitriles have been explored as inhibitors of viral replication and as antibacterial agents targeting unique microbial pathways . The 6-methyl substitution pattern may confer enhanced membrane permeability or altered target engagement, making this compound a valuable starting material for generating novel anti-infective leads. Its procurement supports hit-to-lead campaigns against drug-resistant pathogens and emerging viral diseases.

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